4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine
Description
4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine is a heterocyclic compound featuring two pyridine rings linked by an ether bond. The primary pyridine ring contains an amine group at position 2 and an oxygen bridge at position 4, connecting to a second pyridine ring substituted with bromine (position 5) and fluorine (position 3). This unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O/c11-6-3-8(12)10(15-5-6)16-7-1-2-14-9(13)4-7/h1-5H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWSSJQSHOWSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=N2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with a halogenated compound under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form pyridine N-oxide.
Reduction: The bromo group can be reduced to form a bromide ion.
Substitution: The fluoro and bromo groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Pyridine N-oxide from oxidation.
Bromide ion from reduction.
Various substituted pyridines from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine can be used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features can be exploited to design drugs with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Electronic Differences
- Halogenation Patterns: The dual bromine and fluorine substitution in the target compound contrasts with mono-halogenated analogs (e.g., 5-Bromo-N-phenylpyridin-3-amine ). Dual halogens may synergistically modulate reactivity, as seen in 5-Bromo-2-chloro-3-fluoropyridin-4-amine, where multiple halogens increase electrophilicity .
- Oxygen Bridge: The ether-linked pyridine ring is rare in analogs. This feature likely enhances hydrogen-bonding capacity and solubility compared to non-polar substituents like ethyl or aryl groups .
- Substituent Position : Fluorine at position 3 (vs. position 2 in 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine ) may alter steric hindrance and electronic distribution, affecting binding to biological targets.
Physicochemical Properties
- Molecular Weight and Polarity : The compound’s molecular weight (~340 g/mol) is higher than simpler derivatives (e.g., 225 g/mol for 5-Bromo-2-chloro-3-fluoropyridin-4-amine ), but the oxygen bridge may mitigate hydrophobicity.
- Solubility : The amine and ether groups could improve aqueous solubility relative to trifluoromethyl or aryl-substituted analogs .
Biological Activity
4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromo and fluoro-substituted pyridine ring structure, which contributes to its unique reactivity and biological activity. The IUPAC name is 4-(5-bromo-3-fluoropyridin-2-yl)oxypyridin-2-amine, with a molecular formula of and a CAS number of 1529768-66-8.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting substrate binding and thereby altering metabolic pathways.
- Receptor Binding : It has shown potential in binding to specific receptors, influencing signaling pathways that may lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it demonstrated moderate to good activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Case Studies
One notable case study involved the evaluation of the compound's effectiveness in inhibiting specific enzymes linked to bacterial resistance mechanisms. The results indicated that the compound could potentially serve as a lead for developing new antibiotics targeting resistant strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar pyridine derivatives:
| Compound | Biological Activity |
|---|---|
| 4-[(3-Bromo-5-fluoro-2-pyridyl)oxy]pyridin-2-am | Moderate antibacterial properties |
| 4-[(5-Bromo-2-fluoro-3-pyridyl)oxy]pyridin-2-am | Lower activity compared to the target compound |
| 4-[(5-Bromo-3-fluoro-2-pyridyl)thio]pyridin-2-am | Similar mechanism but varied potency |
The unique arrangement of substituents in the target compound contributes significantly to its distinct reactivity and biological profile compared to these analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
